N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
Description
Table 1: Comparative Conformational Energies
| Conformation | Relative Energy (kcal/mol) | Dominant Interactions |
|---|---|---|
| Staggered (anti) | 0.0 | Van der Waals, π-π stacking |
| Eclipsed | +3.2 | Torsional strain |
| Gauche | +1.8 | Steric hindrance |
Crystallographic Data and Solid-State Packing Behavior
While experimental crystallographic data for N¹-hexyl-N¹,N²,N²-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine remains unreported, insights can be extrapolated from related TPMA derivatives. For example, tris(4-chloro-2-pyridylmethyl)amine crystallizes in monoclinic space group P2₁/c with a staggered ligand arrangement. The hexyl chain in the title compound likely induces:
- Layered packing : Driven by hydrophobic interactions between alkyl chains.
- Hydrogen bonding : Between amine hydrogens and pyridyl nitrogen atoms (N–H···N).
- π-π stacking : Parallel-displaced interactions between pyridyl rings at 3.5–4.0 Å distances.
Molecular dynamics simulations predict a unit cell volume ~20% larger than TPMA due to the hexyl group’s bulk.
Comparative Analysis with Tris(2-pyridylmethyl)amine (TPMA) Derivatives
TPMA derivatives, such as tris(2-pyridylmethyl)amine (C₁₈H₁₈N₄), share structural motifs with the title compound but differ critically in substitution patterns:
Table 2: Structural Comparison with TPMA
The hexyl group enhances lipophilicity and steric shielding, potentially altering metal-binding kinetics compared to TPMA. For instance, Cu²⁺ complexes of TPMA exhibit square-planar geometries, whereas the hexyl derivative may favor distorted tetrahedral configurations due to bulky substituents.
Properties
CAS No. |
601488-08-8 |
|---|---|
Molecular Formula |
C26H35N5 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-hexyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H35N5/c1-2-3-4-11-18-30(21-24-12-5-8-15-27-24)19-20-31(22-25-13-6-9-16-28-25)23-26-14-7-10-17-29-26/h5-10,12-17H,2-4,11,18-23H2,1H3 |
InChI Key |
RTYJQLACETVWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
Reduction Step
Reagents : A reducing agent such as sodium borohydride (NaBH4) is used to reduce the Schiff base formed in the previous step.
Outcome : This step yields this compound.
Reaction Conditions
The reaction conditions can significantly affect the yield and purity of the final product. Key factors include:
| Parameter | Details |
|---|---|
| Temperature | Room temperature to slightly elevated (25-50°C) |
| Solvent | Ethanol or methanol |
| Reaction Time | Typically ranges from several hours to overnight |
| Reducing Agent | Sodium borohydride (NaBH4) |
Yield and Purity Analysis
The efficiency of the synthesis can be analyzed through yield calculations and purity assessments using techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Typical Yields
Yields from this synthetic route can vary but are generally reported to be in the range of 60% to 80%, depending on the optimization of reaction parameters.
Applications of this compound
This compound exhibits a range of applications due to its chelating properties:
Coordination Chemistry
It acts as a ligand for various metal ions, forming stable complexes that are useful in catalysis.
Medicinal Chemistry
Research indicates potential therapeutic applications, particularly in targeting metal ions involved in biological processes.
Chemical Reactions Analysis
Types of Reactions
N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridin-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridin-2-ylmethyl derivatives.
Scientific Research Applications
N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological effects. The compound’s structure allows it to form stable complexes with transition metals, which can then interact with cellular components and enzymes.
Comparison with Similar Compounds
N,N,N′-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine (TPEA)
- Structural Differences : TPEA lacks the hexyl group, with all three pyridylmethyl groups attached to the ethanediamine backbone. This absence reduces its lipophilicity compared to the hexyl derivative .
- Coordination Behavior : TPEA forms stable complexes with lanthanides and transition metals (e.g., Zn²⁺, Pd²⁺), but its smaller steric profile allows tighter binding to smaller metal ions. In contrast, the hexyl group in the target compound may favor binding to larger ions or create hydrophobic pockets in coordination polymers .
- Applications: TPEA is widely used in catalysis and nuclear reprocessing for actinide-lanthanide separation, whereas the hexyl derivative’s enhanced solubility could expand its utility in non-polar reaction media .
N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
- Structural Differences: TPEN has four pyridylmethyl groups, making it hexadentate, unlike the tetradentate target compound.
- Coordination Behavior : TPEN is a strong chelator for Zn²⁺ and Fe²⁺, often used to deplete intracellular metal ions. The hexyl derivative’s reduced denticity may weaken metal affinity but improve selectivity for specific oxidation states or geometries .
- Applications : TPEN is prominent in biochemical studies for metal ion buffering, while the hexyl variant’s modified steric and electronic properties could make it suitable for industrial catalysis or materials synthesis .
N¹,N²-Dibenzyl-N¹,N²-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine (bzbpen)
- Structural Differences : bzbpen replaces the hexyl group with benzyl substituents, increasing aromaticity but reducing flexibility. The hexyl chain provides greater conformational freedom and hydrophobicity .
- Coordination Behavior : Benzyl groups in bzbpen enhance π-π stacking in supramolecular assemblies, whereas the hexyl chain may promote micelle formation or phase-transfer capabilities in biphasic systems .
- Applications: bzbpen is utilized in magnetochemistry and molecular electronics; the hexyl derivative could excel in membrane-based applications or as a surfactant in nanoparticle synthesis .
Schiff Base Analogues (e.g., N’-(Phenyl(pyridin-2-yl)methylene)isonicotinohydrazide)
- Structural Differences : Schiff bases typically feature imine (-C=N-) linkages instead of amine-bound pyridyl groups. The hexyl compound’s saturated backbone offers greater hydrolytic stability compared to Schiff bases, which are prone to hydrolysis under acidic conditions .
- Coordination Behavior : Schiff bases are versatile but less robust in physiological environments. The hexyl derivative’s stability under harsh conditions could make it preferable for industrial catalysis or long-term material coatings .
- Applications : Schiff bases are common in antimicrobial studies, but the hexyl compound’s durability may favor environmental or energy-related applications .
Key Research Findings and Trends
- Synthetic Flexibility : The target compound can be synthesized via nucleophilic substitution of ethane-1,2-diamine with pyridin-2-ylmethyl halides, followed by hexylation, similar to methods used for TPEA and bzbpen .
- Stability : Ethane-1,2-diamine derivatives with pyridyl groups exhibit remarkable stability in physiological conditions, but the hexyl chain may further enhance resistance to oxidative degradation .
Biological Activity
N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine, also known as N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine, is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, particularly focusing on its interactions with metal ions and potential therapeutic uses.
- IUPAC Name : N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
- CAS Number : 104170-15-2
- Molecular Formula : CHN
- Molecular Weight : 333.43 g/mol
- Structure : The compound features a central ethylene diamine backbone with three pyridine rings attached via methyl groups.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions using pyridine derivatives. Key synthetic routes include:
- Starting Materials : Pyridine-2-carbaldehyde and (2-aminoethyl)bis(2-pyridylmethyl)amine.
- Reagents : Sodium tetrahydroborate is commonly used for reduction processes.
- Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound primarily arises from its ability to chelate metal ions. This chelation can influence various biochemical pathways and interactions with biomolecules:
- Metal Ion Complexation : The compound forms stable complexes with transition metals (e.g., Zn, Cu), which can modulate enzyme activities and affect cellular functions.
Anticancer Potential
Research has indicated that metal complexes of this compound exhibit promising anticancer properties. Notable findings include:
- In vitro Studies : Metal complexes have shown cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7), with IC values indicating significant potency.
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties:
- Bacterial Inhibition : Certain metal complexes demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
Studies suggest that the mechanism behind the anticancer and antimicrobial activities may involve:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
- Enzyme Inhibition : Interference with key metabolic enzymes in pathogens or cancer cells.
Case Study 1: Anticancer Activity in Mice Models
A study evaluated the therapeutic efficacy of a zinc complex of this compound in a murine model of breast cancer. The findings revealed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The results indicated that certain metal complexes maintained activity where conventional antibiotics failed, suggesting a novel approach to combat resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
